molecular formula C9H7ClOS B13118613 6-Chloro-2-methylbenzo[b]thiophen-3-ol

6-Chloro-2-methylbenzo[b]thiophen-3-ol

Cat. No.: B13118613
M. Wt: 198.67 g/mol
InChI Key: LFFCFTMVXGFBOW-UHFFFAOYSA-N
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Description

6-Chloro-2-methylbenzo[b]thiophen-3-ol is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylbenzo[b]thiophen-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorothiophenol with 2-chloroacetophenone in the presence of a base can yield the desired benzothiophene derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylbenzo[b]thiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylbenzo[b]thiophen-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylbenzo[b]thiophen-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-2-methyl-1-benzothiophen-3-ol

InChI

InChI=1S/C9H7ClOS/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-4,11H,1H3

InChI Key

LFFCFTMVXGFBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=C(C=C2)Cl)O

Origin of Product

United States

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